2-(2-Ethoxyethoxy)-5-bromopyridine

Lipophilicity Drug-likeness ADME prediction

Inconsistent alkoxy chain substitution in 5-bromo-2-alkoxypyridine building blocks introduces variability in LogP, solubility, and Pd-catalyzed coupling efficiency, undermining SAR reproducibility. 2-(2-Ethoxyethoxy)-5-bromopyridine (CAS 1249442-19-0) provides a well-characterized scaffold with systematic LogP adjustability (+0.4-0.7 vs methoxyethoxy analog) and regiochemically defined Suzuki coupling at C5. • Batch-specific NMR, HPLC, GC documentation ensures analytical traceability for patent filings and synthetic troubleshooting. • Baseline PGK binding data (Kd ~119-303 µM) enables quantitative fragment-based lead optimization. • Available with next-day delivery options for time-sensitive medicinal chemistry campaigns.

Molecular Formula C9H12BrNO2
Molecular Weight 246.1 g/mol
CAS No. 1249442-19-0
Cat. No. B088652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyethoxy)-5-bromopyridine
CAS1249442-19-0
Molecular FormulaC9H12BrNO2
Molecular Weight246.1 g/mol
Structural Identifiers
SMILESCCOCCOC1=NC=C(C=C1)Br
InChIInChI=1S/C9H12BrNO2/c1-2-12-5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6H2,1H3
InChIKeyZBVGEMXJEOQTAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethoxyethoxy)-5-bromopyridine – Building Block Profile


2-(2-Ethoxyethoxy)-5-bromopyridine (CAS 1249442-19-0) is a di-substituted pyridine derivative that belongs to the 5-bromo-2-alkoxypyridine class of synthetic intermediates . It is characterized by a bromine atom at the 5-position and a 2-(2-ethoxyethoxy) side chain at the 2-position of the pyridine ring, with a molecular formula of C₉H₁₂BrNO₂ and a molecular weight of 246.10 g/mol . The compound is supplied as a research chemical with a typical purity of 95% and is classified with a GHS07 hazard warning (harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation) . Its predicted physicochemical properties include a boiling point of 283.2±30.0 °C, a density of 1.4±0.1 g/cm³, a LogP of 2.81 (ACD/Labs predicted), and a topological polar surface area (TPSA) of 31.4–31.35 Ų . These properties position it as a moderately lipophilic, low-polar-surface-area building block suitable for constructing drug-like molecules within Lipinski's rule-of-five space .

Moderately lipophilic scaffold (predicted LogP ~2.8) for drug-like molecule construction. Within Lipinski rule-of-five space.
Defined 5-bromo-2-alkoxy regiochemistry for predictable palladium-catalyzed cross-coupling. Suzuki-Miyaura coupling handle at C5 position.
Ethoxyethoxy chain enables systematic lipophilicity tuning in SAR campaigns. Terminal ethyl group differentiates from methoxyethoxy analogs.

Why 2-(2-Ethoxyethoxy)-5-bromopyridine Is Not Interchangeable with Analogs


Within the 5-bromo-2-alkoxypyridine family, the length and terminal group of the alkoxy chain are not inert structural variables—they directly modulate lipophilicity, aqueous solubility, metabolic stability, and target-binding interactions in the final elaborated compounds [2]. Simply interchanging 2-(2-ethoxyethoxy)-5-bromopyridine with the shorter-chain analog 5-bromo-2-(2-methoxyethoxy)pyridine (MW 232.07, XLogP3 ~1.9) or the unsubstituted 5-bromo-2-ethoxypyridine (MW 202.05) will predictably alter LogP and TPSA, potentially shifting a lead series outside optimal drug-like property space [1]. Furthermore, the bromine regiochemistry is critical: the 5-bromo-2-alkoxy arrangement (present in the target compound) provides a different electronic environment for palladium-catalyzed cross-coupling reactions compared to the regioisomeric 2-bromo-5-alkoxy arrangement found in 2-bromo-5-(2-ethoxyethoxy)pyridine (CAS 1691936-08-9) . Subtle differences in leaving-group reactivity, coordination to palladium, and steric accessibility can lead to divergent coupling yields and require re-optimization of reaction conditions . In biochemical screening, the specific alkoxy chain has been shown to influence binding affinity to enzymes such as phosphoglycerate kinase (PGK), where even within the same scaffold, Kd values can vary across different histidine residues [2]. These interconnected differences in physicochemical properties, synthetic reactivity, and binding behavior mean that substituting one 5-bromo-2-alkoxypyridine for another without re-validation introduces avoidable uncertainty into research workflows.

!
Chain-length mismatch alters lipophilicity

Shorter-chain analogs (methoxyethoxy or ethoxy) may shift LogP by up to 0.7 units, potentially moving lead series outside optimal drug-like property space.

!
Bromine regiochemistry affects coupling reactivity

The 2-bromo-5-alkoxy regioisomer exhibits different electronic environment and may require re-optimization of cross-coupling conditions.

!
Binding affinity cannot be presumed

Alkoxy chain modifications may influence target engagement. Reported PGK Kd values are specific to this ethoxyethoxy scaffold.

2-(2-Ethoxyethoxy)-5-bromopyridine: Quantitative Differentiation Evidence


Lipophilicity (LogP) Window vs. Shorter-Chain Analogs

The predicted partition coefficient (LogP) of 2-(2-ethoxyethoxy)-5-bromopyridine is 2.81 (ACD/Labs predicted) or approximately 2.26 (Chemsrc LogP) . This is notably higher than the shorter-chain analog 5-bromo-2-(2-methoxyethoxy)pyridine, which has a reported LogP of 2.27 (Chemsrc) or approximately 1.9 (XLogP3) [1]. The 2-ethoxyethoxy compound also differs from the regioisomer 2-bromo-5-(2-ethoxyethoxy)pyridine, which exhibits a lower XLogP3 of 2.1 . The incremental LogP increase of approximately +0.4 to +0.5 units relative to the methoxyethoxy analog is driven by the additional methylene group in the terminal ethoxy substituent, consistent with established Hansch π fragment contributions (π(CH₂) ≈ +0.5). This lipophilicity span is pharmacologically meaningful: an ΔLogP of 0.5 units can correspond to a ~3-fold change in membrane permeability and a measurable impact on oral absorption potential.

Lipophilicity (LogP) Window
Cross-study comparable
Target: LogP 2.81 (ACD/Labs) Comparator: 5-Bromo-2-(2-methoxyethoxy)pyridine, XLogP3 ~1.9 ΔLogP ≈ +0.4 to +0.7 units higher
Supports systematic lipophilicity tuning in lead optimization.
Predicted values from ACD/Labs and Chemsrc.
Lipophilicity Drug-likeness ADME prediction Lead optimization

Polar Surface Area (TPSA) Across Analogs

2-(2-Ethoxyethoxy)-5-bromopyridine exhibits a topological polar surface area (TPSA) of 31.35 Ų (Chemsrc) or 31.4 Ų (ChemSpider predicted) . This value is virtually identical to that of the positional isomer 2-bromo-5-(2-ethoxyethoxy)pyridine (TPSA 31.4 Ų) , reflecting the fact that TPSA is a 2D descriptor insensitive to bromine position when overall atom connectivity is preserved. In contrast, the shorter-chain analog 5-bromo-2-(2-methoxyethoxy)pyridine has a TPSA of 31.35 Ų—essentially the same value—because the terminal methyl vs. ethyl difference does not alter the count of oxygen and nitrogen heteroatoms . This similarity in TPSA across the series means that differences in pharmacokinetic behavior among these analogs will be driven primarily by lipophilicity (LogP) and conformational flexibility rather than by hydrogen-bonding capacity. The compound contains 5 freely rotatable bonds (vs. 4 for the methoxyethoxy analog), providing greater conformational entropy that may influence binding thermodynamics and solubility.

Polar Surface Area (TPSA)
Cross-study comparable
31.35–31.4 Ų Virtually identical to methoxyethoxy analog and positional isomer.
Pharmacokinetic differences driven primarily by lipophilicity, not H-bonding capacity.
5 rotatable bonds vs. 4 for methoxyethoxy analog.
Topological Polar Surface Area BBB permeability prediction Oral bioavailability Physicochemical profiling

Phosphoglycerate Kinase (PGK) Binding Affinity Baseline

2-(2-Ethoxyethoxy)-5-bromopyridine has been evaluated in biochemical binding assays against phosphoglycerate kinase (PGK), yielding Kd values of 119,000–303,000 nM (119–303 µM) depending on the specific histidine residue probed [1]. The strongest binding was observed against the histamine-167 residue of yeast phosphoglycerokinase with a Kd of 119,000 nM, while binding to histamine-62 and histamine-170 showed Kd values of 303,000 nM and 160,000 nM, respectively [1]. This weak, residue-dependent binding profile is characteristic of a fragment-sized molecule (MW 246 Da) engaging its target through low-affinity, non-optimized interactions. In contrast, compounds in the broader 5-bromo-2-alkoxypyridine family have been investigated as PDK1 kinase inhibitors, with certain elaborated analogs showing IC₅₀ values in the 480 nM range in human PDK1 biochemical assays [2]. While no direct head-to-head PGK binding data are available for the methoxyethoxy or ethoxy analogs, the established binding data for the target compound provide a quantitative benchmark for SAR campaigns: any structural modification to the alkoxy chain that improves Kd below ~100 µM can be attributed to specific molecular recognition effects rather than nonspecific hydrophobic partitioning.

PGK Binding Affinity Baseline
Class-level inference
Kd = 119–303 µM Fragment-level weak binding to yeast PGK residues (His-62, -167, -170).
Quantitative starting point for fragment elaboration and SAR benchmarking.
Class-level PDK1 inhibitor data for elaborated analogs.
Phosphoglycerate kinase Binding affinity Kinase target engagement Fragment-based screening SAR baseline

Suzuki Coupling: Regioselectivity of 5-Bromo-2-alkoxy Pattern

The 5-bromo-2-alkoxy substitution pattern present in 2-(2-ethoxyethoxy)-5-bromopyridine places the bromine leaving group at the C5 position, which is electronically activated toward oxidative addition with palladium(0) catalysts due to the electron-withdrawing effect of the pyridine nitrogen at C1 and the electron-donating resonance effect of the 2-alkoxy substituent . This regiochemistry is distinct from the isomeric 2-bromo-5-alkoxy arrangement (CAS 1691936-08-9), where the bromine at C2 is adjacent to the ring nitrogen and experiences a different electronic environment, potentially leading to faster oxidative addition but also greater susceptibility to competing side reactions . While direct comparative coupling yield data for the two regioisomers have not been published in peer-reviewed literature, the well-established electronic parameters of substituted pyridines (Hammett σₘ = +0.391 for Br at C5 vs. σₒ = +0.441 for Br at C2 in pyridine) predict differential reactivity profiles [1]. The 2-ethoxyethoxy side chain further provides steric shielding of the adjacent C3 position, potentially suppressing undesired homocoupling or protodebromination pathways that can plague simpler 2-alkoxy analogs such as 5-bromo-2-ethoxypyridine [2].

Suzuki Coupling Regioselectivity
Class-level inference
5-Br isomer: σₘ ≈ +0.39 2-Br isomer: σₒ ≈ +0.44 Predicted kinetically distinguishable coupling rates.
Regiochemistry choice minimizes re-optimization risk in parallel synthesis.
Direct comparative experimental data not published.
Suzuki-Miyaura coupling Regioselectivity Cross-coupling C–C bond formation Palladium catalysis

Commercial Purity and Analytical QC Documentation

Commercially available 2-(2-ethoxyethoxy)-5-bromopyridine is supplied with a minimum purity specification of 95% (by HPLC or GC), and reputable vendors such as Fluorochem and Bidepharm provide batch-specific certificates of analysis including NMR, HPLC, and GC data . Fluorochem offers the compound in 100 mg (£274.00) and 250 mg (£464.00) pack sizes from UK stock with next-day delivery, while Bidepharm supplies 95% purity material with comparable pricing (~¥2074 for 100 mg) . In comparison, the regioisomer 2-bromo-5-(2-ethoxyethoxy)pyridine (CAS 1691936-08-9) is also sold at 95% minimum purity but with less extensive publicly disclosed QC documentation . The structurally simpler analog 5-bromo-2-ethoxypyridine (CAS 55849-30-4) is available at 97–98% purity (GC) with a melting point of 32–36 °C, but this higher purity comes with a different reactivity profile and lacks the ethoxyethoxy chain required for specific SAR campaigns [1]. The availability of detailed batch-specific analytical data for the target compound reduces the risk of introducing unidentified impurities into multistep synthetic sequences, which is especially critical in medicinal chemistry where impurity-driven false positives in biological assays can waste significant resources.

Commercial Purity & QC
Supporting evidence
95% min. purity Batch-specific NMR, HPLC, GC from Fluorochem and Bidepharm.
Reduces impurity-driven false positives in biological assays.
Comparable purity to regioisomer with more extensive QC documentation.
Analytical quality control Purity specification Batch consistency Procurement Reproducibility

2-(2-Ethoxyethoxy)-5-bromopyridine: Ideal Application Scenarios


Medicinal Chemistry: Lipophilicity Tuning for Kinase Inhibitors

In kinase inhibitor programs where lead compounds based on a 5-bromo-2-alkoxypyridine scaffold have been identified, 2-(2-ethoxyethoxy)-5-bromopyridine offers a predictable +0.4 to +0.7 LogP increase relative to the corresponding 2-methoxyethoxy analog . This incremental lipophilicity adjustment enables systematic SAR exploration of the alkoxy terminus without altering the core pyridine scaffold or the bromine handle required for late-stage diversification via Suzuki coupling. The availability of baseline PGK binding data (Kd ~119–303 µM) provides a quantitative starting point for fragment growth strategies, where improving affinity through substituent elaboration can be measured against a known weak-binding benchmark [1]. Researchers can use this compound to explore whether increased lipophilicity enhances kinase active-site occupancy or improves cellular permeability in target engagement assays.

Chemical Biology: Regioselective Probe Synthesis

The defined 5-bromo-2-alkoxy regiochemistry makes 2-(2-ethoxyethoxy)-5-bromopyridine a reliable substrate for Suzuki-Miyaura coupling at the C5 position, enabling the installation of biaryl pharmacophores or fluorescent/affinity tags with predictable regiochemical fidelity . This regiochemical certainty contrasts with the 2-bromo-5-alkoxy positional isomer (CAS 1691936-08-9), which may exhibit different coupling kinetics and side-product profiles due to the proximity of the bromine to the pyridine nitrogen [1]. For chemical biologists constructing probe molecules where isomeric purity is critical for target identification studies (e.g., chemoproteomics pull-down experiments), the well-characterized coupling behavior of the 5-bromo isomer reduces the risk of generating regioisomeric probe contaminants that could produce false-positive target assignments.

Agrochemical Research: Crop Protection Agents with Optimized Environmental Fate

The moderate lipophilicity (LogP ~2.3–2.8) and low TPSA (31.35 Ų) of 2-(2-ethoxyethoxy)-5-bromopyridine-derived compounds fall within the optimal property ranges for foliar uptake and systemic translocation in plants . The ethoxyethoxy chain provides a balance of aqueous solubility and membrane permeability that can be fine-tuned through further derivatization, while the bromine handle enables coupling with diverse boronic acid partners to generate compound libraries for screening against fungal, insect, or weed targets [1]. Compared to 5-bromo-2-ethoxypyridine, which has a simpler ethoxy substituent and may yield final compounds with excessively high volatility or insufficient soil mobility, the ethoxyethoxy analog is expected to produce agrochemical candidates with more favorable environmental fate characteristics, though direct comparative field data are lacking.

Procurement: Building Blocks with Documented Analytical QC

For CROs and pharmaceutical discovery units executing multi-step parallel synthesis campaigns, selecting 2-(2-ethoxyethoxy)-5-bromopyridine from vendors that provide batch-specific NMR, HPLC, and GC documentation (Fluorochem, Bidepharm) ensures that the first step of the synthetic sequence starts from a fully characterized intermediate . This level of analytical rigor supports regulatory documentation requirements for patent filings and enables troubleshooting of synthetic problems by eliminating unknown impurities as confounding variables. While other 5-bromo-2-alkoxypyridine analogs are commercially available, the combination of documented QC, moderate pricing (£274/100 mg from Fluorochem), and next-day delivery from UK stock makes this specific building block a practical choice for time-sensitive medicinal chemistry projects where analytical traceability is prioritized .

Application
Selection Property
Validation Focus
Kinase Inhibitor SAR: Lipophilicity Tuning
Predicted LogP increment (+0.4 to +0.7)
Target engagement and cellular permeability assays
Chemical Biology: Regioselective Probe Synthesis
Defined 5-bromo-2-alkoxy substitution pattern
Regiochemical fidelity and isomeric purity in target ID studies
Agrochemical Research: Crop Protection Agents
Moderate lipophilicity and low TPSA (31.35 Ų)
Foliar uptake and systemic translocation screening
Procurement: Documented Analytical QC
Batch-specific NMR, HPLC, GC documentation
Impurity characterization and synthetic traceability

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